![molecular formula C15H14Cl2N2OS B2528191 2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 588696-05-3](/img/structure/B2528191.png)
2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Description
Synthesis Analysis
The synthesis of thiophene derivatives, including the compound , involves initial reactions with different organic reagents. The detailed synthesis procedures are reported in the literature, which includes the use of the Gewald reaction and interactions with aromatic aldehydes in an ethanol environment. The purity of the synthesized compounds is confirmed to be more than 95% using high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis
The molecular structures of the synthesized thiophene derivatives are confirmed using various spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and crystal structure analysis. These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compounds .
Chemical Reactions Analysis
The reactivity of the thiophene derivatives is influenced by the substituents present in the aromatic core, which affects the completeness of the condensation reactions. The spectral characteristics obtained from the studies confirm the structures of the reaction products, indicating successful synthesis of the desired compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the thiophene derivatives are closely related to their structural features. The spectral data, including 1H NMR, provide insights into the functional groups present and their chemical environment. The antimicrobial activity screening shows that the synthesized compounds exhibit significant activity against various strains of microorganisms, suggesting that the physical and chemical properties of these compounds contribute to their biological activities .
Scientific Research Applications
Carcinogenicity Evaluation
The thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. This evaluation considered the possibility of aromatic organic carcinogens retaining their activity when a ring is replaced by an isosteric and/or isoelectronic aromatic ring. The study highlighted the importance of establishing the reliability of in vitro predictions of potential carcinogenicity for structurally new compounds (Ashby et al., 1978).
Antitumor Activity
Compounds similar in structure to 2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, such as imidazole derivatives, have been reviewed for their antitumor activity. Structures like bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and imidazolylpeptides have shown promising results in preclinical testing stages and are intriguing for the synthesis of compounds with different biological properties (Iradyan et al., 2009).
Antituberculosis Activity
Organotin complexes, structurally related to the compound , have been scrutinized for their antituberculosis activity. These complexes, involving carboxylic acids from the oxicams family and others, showed significant activity against Mycobacterium tuberculosis, indicating the potential of such structures in antituberculosis therapeutics (Iqbal et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural properties of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, related to the compound , were studied. This research provided insights into the conformation of the observed products through high-resolution magnetic resonance spectra and ab initio calculations, contributing to the understanding of similar heterocyclic compounds (Issac & Tierney, 1996).
properties
IUPAC Name |
2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c16-8-5-6-10(17)11(7-8)19-15(20)13-9-3-1-2-4-12(9)21-14(13)18/h5-7H,1-4,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHQCKQTWWWHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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